Ampk-IN-2

説明

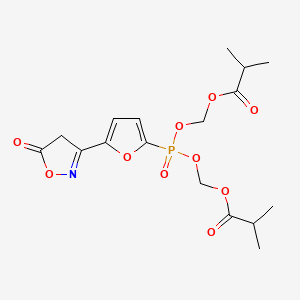

AMPK-IN-2 (CAS 1243184-62-4, InChIKey: NNMZZIPZHAKTQH-UHFFFAOYSA-N) is a small-molecule inhibitor of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While AMPK activators like metformin are widely studied for their role in treating metabolic disorders such as type 2 diabetes (T2D), AMPK inhibitors like this compound are critical tools for investigating AMPK's downstream signaling pathways and validating its therapeutic targets . Its primary application lies in preclinical research, particularly in dissecting AMPK's role in glucose metabolism, lipid synthesis, and cancer biology .

特性

CAS番号 |

1243184-62-4 |

|---|---|

分子式 |

C17H22NO10P |

分子量 |

431.3338 |

IUPAC名 |

(((5-(5-oxo-4,5-dihydroisoxazol-3-yl)furan-2-yl)phosphoryl)bis(oxy))bis(methylene) bis(2-methylpropanoate) |

InChI |

InChI=1S/C17H22NO10P/c1-10(2)16(20)23-8-25-29(22,26-9-24-17(21)11(3)4)15-6-5-13(27-15)12-7-14(19)28-18-12/h5-6,10-11H,7-9H2,1-4H3 |

InChIキー |

NNMZZIPZHAKTQH-UHFFFAOYSA-N |

SMILES |

CC(C)C(OCOP(C1=CC=C(C(C2)=NOC2=O)O1)(OCOC(C(C)C)=O)=O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

類似化合物との比較

Metformin

- Mechanism : Metformin indirectly activates AMPK by inhibiting mitochondrial complex I, elevating AMP/ATP ratios, and promoting AMPK phosphorylation. This activation suppresses hepatic gluconeogenesis and enhances skeletal muscle glucose uptake .

- Therapeutic Use : Clinically approved for T2D; improves insulin sensitivity and reduces cardiovascular risks.

- Contrast with this compound: this compound directly inhibits AMPK, blocking its downstream effects. While metformin ameliorates hyperglycemia, this compound is used to exacerbate AMPK-dependent metabolic phenotypes in experimental settings .

Thiazolidinediones (TZDs)

- Mechanism : TZDs (e.g., rosiglitazone) activate AMPK indirectly via peroxisome proliferator-activated receptor gamma (PPARγ), improving adipocyte differentiation and insulin sensitivity.

- Contrast with this compound : Unlike this compound, TZDs have pleiotropic effects beyond AMPK, including anti-inflammatory actions. This compound offers a more targeted approach to studying AMPK-specific pathways .

Comparison with Other AMPK Inhibitors

However, studies in reference a "novel AMPK inhibitor" used to validate metformin's dependency on AMPK activation. This underscores this compound's utility as a research tool, though comparative data on potency, selectivity (e.g., IC50 values for AMPK α1 vs. α2 subunits), or off-target effects are unavailable in the provided sources .

Structural and Pharmacokinetic Considerations

- Spectroscopic Validation : $^{1}\text{H}$/$^{13}\text{C}$ NMR, HRMS, and elemental analysis.

- Purity Documentation : Required for reproducibility in pharmacological studies.

In contrast, metformin and TZDs are well-characterized, with established pharmacokinetic profiles (e.g., oral bioavailability, half-life). This compound’s preclinical status necessitates further ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Research Implications and Limitations

This compound’s primary advantage lies in its specificity for AMPK inhibition, enabling precise mechanistic studies. However, the lack of publicly available comparative data with other inhibitors (e.g., dorsomorphin, Compound C) limits its contextualization. Future studies should address:

- Selectivity : Comparative kinase inhibition profiles.

- Therapeutic Potential: Role in AMPK-driven cancers or metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。